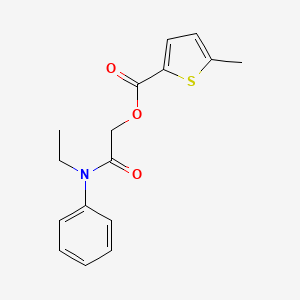![molecular formula C21H10ClF4NO3 B3015716 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 866150-55-2](/img/structure/B3015716.png)
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H10ClF4NO3 and its molecular weight is 435.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
The chemical compound has been utilized in the synthesis of various organic compounds, particularly in exploring their crystal structures. For instance, Huang Ming-zhi et al. (2005) synthesized a related compound and analyzed its crystal structure using X-ray single crystal diffraction, providing insights into the molecular arrangement and bonding characteristics of such compounds (Huang Ming-zhi et al., 2005).
Protoporphyrinogen IX Oxidase Inhibitors
Research by Bin Li et al. (2005) has shown that certain trifluoromethyl-substituted compounds, closely related to the chemical , act as inhibitors of protoporphyrinogen IX oxidase. This enzyme is a key player in the biosynthesis of heme, and its inhibition has implications in the development of herbicides and potentially therapeutic agents (Bin Li et al., 2005).
Synthesis of Hexahydroisoindole-dione Derivatives
A study by A. Tan et al. (2016) explored the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related compounds. These derivatives have potential applications in pharmaceuticals and agrochemicals, showcasing the versatility of such chemical frameworks (A. Tan et al., 2016).
Anticancer Activity
Compounds similar to 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione have been studied for their anticancer properties. For example, research by A. Tan et al. (2020) on isoindole-1,3(2H)-dione derivatives has indicated potential cytotoxic effects on various cancer cells, highlighting the therapeutic relevance of this chemical class (A. Tan et al., 2020).
Synthesis of Polysubstituted Analogues
The synthesis of polysubstituted isoindole-1,3-dione analogues, as demonstrated by A. Tan et al. (2014), shows the adaptability of this chemical structure in creating various derivatives, which could have diverse applications in organic and medicinal chemistry (A. Tan et al., 2014).
Serotonin Receptor Affinity and Phosphodiesterase Inhibition
The compound and its derivatives have been examined for their interaction with serotonin receptors and phosphodiesterase enzymes, as noted in a study by A. Czopek et al. (2020). This research contributes to understanding the potential of these compounds in developing antipsychotic medications (A. Czopek et al., 2020).
Photophysical Properties
Research on the photophysical properties of similar compounds, such as those conducted by Mininath S. Deshmukh et al. (2015), suggests applications in material sciences, particularly in fields requiring photostable and fluorescent compounds (Mininath S. Deshmukh et al., 2015).
作用機序
Target of Action
The primary target of this compound, also known as Flufenoxuron , is the chitin synthesis pathway in insects and mites . Chitin is a crucial component of the exoskeleton of these organisms, and its synthesis is vital for their growth and survival.
Mode of Action
Flufenoxuron acts by inhibiting chitin synthesis . This inhibition disrupts the normal growth and development of insects and mites, leading to their eventual death. The compound’s action is systemic, affecting the entire organism.
Biochemical Pathways
The affected biochemical pathway is the chitin synthesis pathway . By inhibiting this pathway, Flufenoxuron prevents the formation of chitin, a key structural component in the exoskeleton of insects and mites. This disruption leads to abnormalities in the exoskeleton, preventing the organisms from growing and developing normally.
Pharmacokinetics
After oral administration of Flufenoxuron to rats, absorption was rapid, with a time to reach Cmax (Tmax) of 3–6 hours . There was evidence of saturation at higher dose levels . Absorbed Flufenoxuron was widely distributed throughout the body, with highest levels in fat and bone marrow . Unchanged Flufenoxuron was the major residue in all tissues, faeces and urine . Flufenoxuron is metabolized by cleavage of the bond adjacent to the 2,6-difluorobenzoyl moiety, followed by oxidation or hydroxylation .
Result of Action
The result of Flufenoxuron’s action is the disruption of the normal growth and development of insects and mites . By inhibiting chitin synthesis, the compound causes abnormalities in the exoskeleton of these organisms, which prevents them from growing and developing normally, leading to their death.
特性
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClF4NO3/c22-15-9-11(21(24,25)26)5-8-18(15)30-12-6-7-13-14(10-12)20(29)27(19(13)28)17-4-2-1-3-16(17)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAUFTYMINGQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



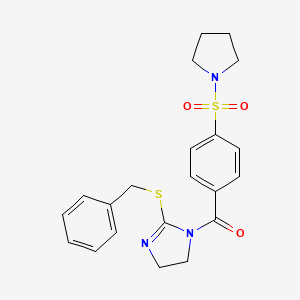
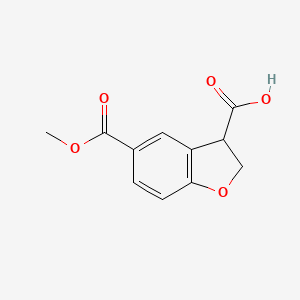
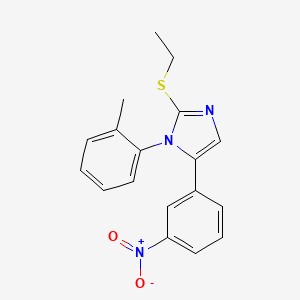
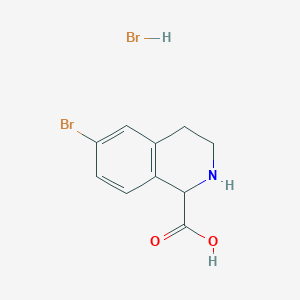
![8-Fluoro-6-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3015645.png)
![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B3015652.png)

